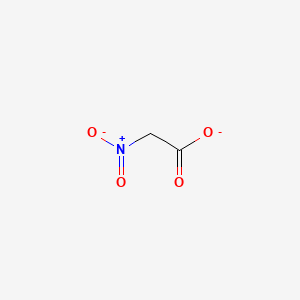

Nitroacetate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

61201-44-3 |

|---|---|

Fórmula molecular |

C2H2NO4- |

Peso molecular |

104.04 g/mol |

Nombre IUPAC |

2-nitroacetate |

InChI |

InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5)/p-1 |

Clave InChI |

RGHXWDVNBYKJQH-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C(C(=O)[O-])[N+](=O)[O-] |

Otros números CAS |

61201-44-3 |

Sinónimos |

nitroacetate nitroacetic acid nitroacetic acid, beryllium salt nitroacetic acid, magnesium salt |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Nitroacetate from Nitromethane

For Researchers, Scientists, and Drug Development Professionals

Ethyl nitroacetate is a valuable C2-synthon in organic synthesis, primarily owing to its active methylene (B1212753) group and a nitro group that is readily convertible to an amine.[1] This dual functionality makes it a crucial precursor for a variety of complex molecules, including α-amino acids and heterocyclic systems.[1] This guide provides a detailed overview of the primary synthetic routes to ethyl this compound starting from nitromethane (B149229), complete with experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of ethyl this compound from nitromethane generally proceeds through the initial formation of a nitroacetic acid intermediate or its salt, which is subsequently esterified. The acidic nature of the α-protons in nitromethane facilitates its conversion into a nucleophile that can react with an appropriate electrophile to introduce the carboxylate or a precursor group.[2] The main approaches are:

-

Formation of the Dipotassium (B57713) Salt of Nitroacetic Acid followed by Esterification : This is a classical and well-documented two-step method.[2][3]

-

Direct Carboethoxylation using Ethyl Cyanoformate : This method involves the reaction of the nitromethane anion with an ethoxycarbonylating agent.[4]

-

Formation of a Magnesium Chelate followed by Esterification : An alternative route that utilizes a magnesium salt to form the nitroacetic acid intermediate.[5]

Method 1: Synthesis via the Dipotassium Salt of Nitroacetic Acid

This robust, two-stage process first involves the self-condensation of nitromethane in the presence of a strong base to form the dipotassium salt of nitroacetic acid.[3][5] The isolated salt is then esterified using ethanol (B145695) and a strong acid catalyst.[2][3]

Reaction Pathway

Experimental Protocol

Part A: Preparation of the Dipotassium Salt of Nitroacetic Acid [2][3]

-

In a suitable reaction vessel, dissolve 1.0 mole of potassium hydroxide (B78521) in water.

-

Over a period of 30 minutes, add 1.0 mole of nitromethane to the potassium hydroxide solution. The reaction is exothermic, and the temperature may rise to 60-80 °C.[2]

-

Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160 °C.[2][3]

-

After cooling the mixture to room temperature, the precipitated crystalline product is collected by filtration.

-

Wash the product several times with methanol (B129727) and dry it under vacuum to yield the dipotassium salt of nitroacetic acid.

-

Suspend the dried dipotassium salt in ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for an additional 4 hours.[2][3]

-

Remove the precipitate (potassium sulfate) by suction filtration.

-

Concentrate the filtrate on a rotary evaporator.

-

Dissolve the residual oil in a suitable organic solvent (e.g., benzene), wash with water, and dry over anhydrous sodium sulfate.[2][3]

-

Remove the solvent by distillation, and purify the final product by distillation under reduced pressure to yield ethyl this compound.[2]

Quantitative Data

| Parameter | Value | Reference |

| Part A: Salt Formation | ||

| Nitromethane | 1.0 mole | [2][3] |

| Potassium Hydroxide | 2.0 moles (from 4 moles KOH for 2 moles NM) | [5] |

| Reflux Temperature | ~160 °C | [2][3] |

| Reflux Time | 1 hour | [2][3] |

| Yield of Dipotassium Salt | 79-88% | [3] |

| Part B: Esterification | ||

| Stirring Time (Post-Acid) | 8 hours total | [2][3] |

| Final Product Yield | >70% | [3] |

Experimental Workflow

Method 2: Synthesis via Reaction with Ethyl Cyanoformate

This method provides a more direct route to ethyl this compound by reacting nitromethane with ethyl cyanoformate in the presence of a strong base like sodium hydride.[4]

Reaction Pathway

Experimental Protocol[4]

-

To a 100 mL three-neck round-bottom flask equipped with an addition funnel, thermometer, and a condenser with a nitrogen inlet, add 20 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Add 0.196 g (0.00815 mole) of sodium hydride.

-

Add 0.5 g (0.00815 mole) of nitromethane dropwise at ambient temperature to form a slurry.

-

Add 1.6 mL (0.0163 mole) of ethyl cyanoformate dropwise, which should form a homogeneous solution.

-

Stir the solution for 2 hours at ambient temperature.

-

Acidify the solution by adding 30 mL of 1 Normal acetic acid with stirring.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over magnesium sulfate.

-

The yield of ethyl this compound is determined by gas chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Nitromethane | 0.00815 mole | [4] |

| Sodium Hydride | 0.00815 mole | [4] |

| Ethyl Cyanoformate | 0.0163 mole | [4] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [4] |

| Reaction Temperature | Ambient | [4] |

| Reaction Time | 2 hours | [4] |

| Final Product Yield | 83% (determined by GC) | [4] |

Summary and Outlook

The synthesis of ethyl this compound from nitromethane is a well-established process critical for the production of advanced pharmaceutical intermediates. The method proceeding via the dipotassium salt of nitroacetic acid is a classic, high-yield route, though it involves multiple steps including the isolation of an intermediate salt.[3] The direct carboethoxylation with ethyl cyanoformate offers a more streamlined approach with a high reported yield, though it requires the use of sodium hydride and careful control of reaction conditions.[4] The choice of synthetic route will depend on factors such as scale, available reagents, and desired purity. Both methods provide reliable pathways to this versatile building block.

References

Methyl Nitroacetate: A Comprehensive Technical Guide on its Physicochemical and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and spectral properties of methyl nitroacetate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized in clear, accessible tables, and detailed experimental methodologies for key analytical techniques are provided.

Core Physical Properties

Methyl this compound is a colorless to light yellow, light-sensitive liquid.[1][2][3] It is miscible with ethanol, ether, and most organic solvents.[1][2] For safe handling and storage, it should be kept in a dark place and sealed in a dry, room-temperature environment.[1][2] Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 2483-57-0 |

| Molecular Formula | C₃H₅NO₄ |

| Molecular Weight | 119.08 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.294 g/mL at 25 °C |

| Boiling Point | 195-198 °C |

| Refractive Index | n20/D 1.425 - 1.4260 |

| Flash Point | 105 °C (221 °F) |

| pKa (Predicted) | 5.73 ± 0.29 |

| Solubility | Miscible with ethanol, ether, and most organic solvents |

Data sourced from multiple references.[1][2][4][5][6]

Spectroscopic Profile

The structural elucidation and characterization of methyl this compound are critically supported by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum of methyl this compound is characterized by two singlets, corresponding to the two distinct proton environments in the molecule.[7]

-

δ 5.20 ppm (s, 2H): This signal corresponds to the two protons of the methylene (B1212753) group (CH₂) alpha to both the nitro group and the carbonyl group.

-

δ 3.83 ppm (s, 3H): This signal is assigned to the three equivalent protons of the methyl ester group (OCH₃).[7]

¹³C NMR Spectrum: The carbon-13 NMR spectrum of methyl this compound is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. Based on available data, the spectrum was recorded in methylene chloride (CH₂Cl₂).[8] The expected chemical shift regions are:

-

Carbonyl Carbon (C=O): Typically observed in the range of 160-180 ppm.

-

Alpha-Carbon (CH₂): The carbon attached to the electron-withdrawing nitro and carbonyl groups is expected to be significantly downfield, likely in the 70-90 ppm range.

-

Methoxy (B1213986) Carbon (OCH₃): This carbon is expected to appear in the typical range for methoxy groups, around 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of methyl this compound provides key information about its functional groups. The spectrum, when taken as a neat liquid, shows strong absorption bands characteristic of the carbonyl group of the ester and the nitro group.[7]

-

1776 cm⁻¹ and 1760 cm⁻¹: These strong absorptions are attributed to the C=O stretching vibration of the ester functional group.[7]

-

~1550 cm⁻¹ (asymmetric) and ~1370 cm⁻¹ (symmetric): These are the expected regions for the N-O stretching vibrations of the nitro group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyl this compound would be expected to show a molecular ion peak (M⁺) at m/z = 119, corresponding to the molecular weight of the compound.[9] The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, 31 mass units) to give a fragment at m/z = 88, and the loss of the nitro group (-NO₂, 46 mass units) resulting in a fragment at m/z = 73.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methylene chloride-d₂, CD₂Cl₂) in a standard 5 mm NMR tube.[5][7] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field. For ¹³C NMR, ensure broadband proton decoupling is enabled to simplify the spectrum to single lines for each carbon.[10]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[11] A relaxation delay may be necessary to ensure accurate integration, although this is less critical for routine identification.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like methyl this compound, the spectrum can be obtained using either a thin film method with salt plates or with an Attenuated Total Reflectance (ATR) accessory.[1][12]

Thin Film Method:

-

Sample Preparation: Place a drop of neat methyl this compound on a clean, dry salt plate (e.g., NaCl or KBr).[12]

-

Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between them.

-

Data Acquisition: Mount the plates in the spectrometer's sample holder. First, run a background spectrum with the empty beam path. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.[2]

ATR Method:

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Background Scan: With the clean, empty crystal, perform a background scan.

-

Sample Application: Place a small drop of methyl this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The software will process the data against the background to produce the final spectrum.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of methyl this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[3][14]

-

Instrument Setup:

-

GC: Use a suitable capillary column (e.g., a non-polar DB-5 or similar). Set up a temperature program that allows for the separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).[15] The injector temperature should be high enough to ensure complete vaporization (e.g., 250 °C).

-

MS: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 30-200) in electron ionization (EI) mode, typically at 70 eV.[16]

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: Identify the peak corresponding to methyl this compound in the TIC. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of methyl this compound, ensuring its identity and purity.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methyl 4-nitrobenzoate(619-50-1) 13C NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. benchchem.com [benchchem.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. uoguelph.ca [uoguelph.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Stability and Resonance of the Nitroacetate Anion

For Immediate Release

Core Topic: Nitroacetate Anion Stability and Resonance Structures Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical principles governing the stability and electronic structure of the this compound anion (O₂NCH₂COO⁻). The document elucidates the critical role of inductive and resonance effects, presents quantitative data to support these concepts, and outlines detailed experimental protocols for the characterization of this and similar anions.

Core Concepts: Stability of the this compound Anion

The stability of a chemical species is a cornerstone of its reactivity and function. The this compound anion derives its notable stability from a combination of powerful electronic effects imparted by the α-nitro group. Deprotonation of nitroacetic acid yields the conjugate base, the this compound anion, a species that is significantly more stable than simple carboxylate anions like acetate.

1.1 Inductive Effect

The nitro group (—NO₂) is one of the most potent electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the nitrogen and oxygen atoms. This property results in a strong negative inductive effect (-I), where electron density is pulled away from the adjacent α-carbon and, consequently, from the carboxylate group. This dispersal of negative charge from the carboxylate across the molecule significantly stabilizes the anion.[1][2]

1.2 Resonance Stabilization

Beyond induction, the stability of the this compound anion is profoundly enhanced by resonance. The negative charge is not localized on the oxygen atoms of the carboxylate group alone; it is delocalized across the O-C-O system of the carboxylate and, crucially, onto the oxygen atoms of the nitro group. This delocalization, which involves the p-orbitals of the α-carbon, creates a larger, more distributed region of negative charge, which is an energetically favorable state.

The major resonance contributors illustrate the sharing of the negative charge between the carboxylate and nitro moieties. The structure in which the negative charge resides on the α-carbon (a nitronate or aci-nitro form) is a key intermediate in this delocalization pathway.

Quantitative Data on Anion Stability

The most direct quantitative measure of the stability of a conjugate base is the acidity constant (pKa) of its parent acid. A lower pKa value signifies a stronger acid, which in turn indicates a more stable conjugate base. Nitroacetic acid is a considerably stronger acid than acetic acid, underscoring the stabilizing effect of the nitro group.[1][3]

| Compound | Formula | pKa (at 25°C) | Conjugate Base Stability |

| Nitroacetic Acid | O₂NCH₂COOH | 1.68[1][4] | High |

| Acetic Acid | CH₃COOH | 4.76[5] | Moderate |

Resonance Structures of the this compound Anion

The delocalization of charge in the this compound anion can be represented by several key resonance structures. These structures collectively describe the hybrid structure, where the negative charge is spread across four oxygen atoms and the α-carbon.

A [label=<

OC—CH—NO -O -+

];

B [label=<

OC=CH—NO- O- +

];

C [label=<

OC—CH=NO- O- + O-

];

A -> B [label="↔"]; B -> C [label="↔"]; } dot Caption: Key resonance structures of the this compound anion.

Experimental Protocols

4.1 Synthesis of Nitroacetic Acid

Nitroacetic acid serves as the direct precursor to the this compound anion. A common laboratory synthesis involves the reaction of chloroacetic acid with sodium nitrite (B80452) in a controlled aqueous environment.[4]

-

Materials: Chloroacetic acid, sodium nitrite, water, ice.

-

Procedure:

-

Prepare a cold, slightly alkaline aqueous solution by dissolving chloroacetic acid in water and carefully neutralizing it.

-

Separately, prepare an aqueous solution of sodium nitrite.

-

While maintaining a low temperature (e.g., using an ice bath), slowly add the sodium nitrite solution to the chloroacetate (B1199739) solution with stirring.

-

It is critical to keep the solution cold and avoid excess alkalinity to prevent the formation of sodium glycolate (B3277807) as a byproduct.[4]

-

The resulting nitroacetic acid can be used in solution for subsequent experiments or isolated.

-

4.2 Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa of an acid.[6][7][8]

-

Apparatus: Calibrated pH meter with a combination pH electrode, magnetic stirrer, burette, reaction vessel.

-

Reagents: Standardized ~0.1 M NaOH solution (carbonate-free), ~0.1 M HCl, high-purity water, nitroacetic acid sample, KCl (to maintain ionic strength).

-

Protocol:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a dilute aqueous solution of nitroacetic acid (e.g., 1-10 mM). To ensure a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[6]

-

Titration Setup: Place the sample solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode, ensuring the bulb is fully submerged but clear of the stir bar. Purge the solution with nitrogen to remove dissolved CO₂.[6]

-

Titration: Add the standardized NaOH solution in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the titration curve as the pH at the half-equivalence point (where half of the acid has been neutralized). This point corresponds to the inflection point of the curve.[9]

-

4.3 Spectroscopic Characterization of the Anion

Spectroscopic methods can provide insight into the electronic and structural changes that occur upon deprotonation of nitroacetic acid to form the this compound anion.

-

Infrared (IR) Spectroscopy:

-

Principle: The formation of the carboxylate anion from the carboxylic acid results in distinct changes in the IR spectrum. The C=O stretching vibration (typically ~1700-1730 cm⁻¹) and the broad O-H stretch of the acid disappear.

-

Expected Observation: They are replaced by two strong, characteristic peaks for the carboxylate anion: an asymmetric stretch (ν_as) between 1650–1540 cm⁻¹ and a symmetric stretch (ν_s) between 1450–1360 cm⁻¹.[10] The positions of these bands indicate that the C-O bond order is approximately 1.5, consistent with resonance delocalization.[10] The strong N-O stretching frequencies of the nitro group would also be expected to shift upon delocalization of the negative charge.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: The chemical environment of the α-protons (—CH₂—) is sensitive to the protonation state of the adjacent carboxylate and the electronic influence of the nitro group.

-

Expected Observation: Upon deprotonation of nitroacetic acid with a suitable base in an NMR-compatible solvent (e.g., D₂O), a significant upfield or downfield shift of the α-proton resonance would be observed, reflecting the change in the electronic structure of the molecule. Quantitative NMR can also be used to study the stability of anions over time under specific conditions.[11]

-

Conclusion

The this compound anion exhibits exceptional stability, primarily attributable to the synergistic effects of strong inductive electron withdrawal and extensive resonance delocalization provided by the α-nitro group. Quantitative pKa data confirms this enhanced stability relative to unsubstituted carboxylates. The delocalized electronic nature of the anion is best described by a resonance hybrid, which can be investigated and characterized through established experimental protocols such as potentiometric titration and spectroscopic analysis. This fundamental understanding is crucial for professionals in chemistry and drug development who utilize nitro-containing compounds as synthetic intermediates or pharmacophores.

References

- 1. Account for the fact that nitroacetic acid, $\mathrm{O}{2} \mathrm{NCH}{2.. [askfilo.com]

- 2. brainly.in [brainly.in]

- 3. homework.study.com [homework.study.com]

- 4. Nitroacetic acid - Wikipedia [en.wikipedia.org]

- 5. Acetic acid - Wikipedia [en.wikipedia.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Nitroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroacetic acid (NO₂CH₂COOH) is a unique organic compound featuring both a carboxylic acid and a nitro group. This dual functionality imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Its high acidity and the reactivity of the nitro group have been exploited in the synthesis of a variety of more complex molecules, including amino acids and heterocyclic compounds, which are foundational in pharmaceutical development. This technical guide provides a comprehensive overview of the discovery and history of nitroacetic acid, its physicochemical properties, detailed experimental protocols for its synthesis, and its role in the broader context of drug development.

Discovery and Historical Perspective

The history of nitroacetic acid is closely intertwined with the development of nitro compounds in organic chemistry. While the exact date of the first synthesis of free nitroacetic acid is not definitively documented in a single seminal publication, its existence and preparation evolved through the study of its esters and salts in the early 20th century.

The first documented synthesis of an ester of nitroacetic acid, ethyl nitroacetate, is attributed to the French chemists Bouveault and Wahl in 1904.[1] Their method involved the reaction of ethyl acetoacetate (B1235776) with absolute nitric acid in acetic anhydride, though this process was inefficient and produced low yields.[1][2] Subsequent research by Arndt and Rose in 1935 confirmed these challenges, identifying a significant byproduct.[1][2]

A pivotal advancement came in 1909 with the work of Wilhelm Steinkopf, who prepared the dipotassium (B57713) salt of nitroacetic acid by treating nitromethane (B149229) with aqueous potassium hydroxide (B78521). This salt proved to be a stable and versatile precursor. The free acid could then be liberated from its salt by treatment with a strong acid. Although many early attempts to isolate the free acid failed due to its propensity for decarboxylation, this salt-based approach laid the groundwork for reliable access to nitroacetic acid.

Over the years, various methods have been refined for the synthesis of both nitroacetic acid and its esters, focusing on improving yields and safety. These methods include the reaction of chloroacetic acid with sodium nitrite (B80452) and the carboxylation of nitromethane.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of nitroacetic acid is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂H₃NO₄ |

| Molecular Weight | 105.05 g/mol |

| CAS Number | 625-75-2 |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 87-89 °C (decomposes) |

| Boiling Point | 297.9 °C at 760 mmHg (predicted) |

| Density | 1.5 ± 0.1 g/cm³ |

| pKa | 1.68 |

| Solubility | Soluble in water, ethanol, and diethyl ether. |

| ¹H NMR (CDCl₃) | δ 5.25 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 163.5, 76.9 |

Experimental Protocols

Detailed methodologies for the key syntheses of nitroacetic acid and its dipotassium salt are provided below.

Synthesis of Dipotassium Salt of Nitroacetic Acid from Nitromethane

This method, adapted from the work of Steinkopf, is a common route to a stable precursor of nitroacetic acid.

Procedure:

-

In a suitable reaction vessel, dissolve potassium hydroxide in water.

-

Over a period of 30 minutes, add 1.0 mole of nitromethane. The reaction is exothermic, and the temperature may rise to 60-80 °C.

-

Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160 °C.[1]

-

After cooling to room temperature, the precipitated crystalline product is filtered.

-

The collected solid is washed several times with methanol.

-

The product is then dried under vacuum to yield the dipotassium salt of nitroacetic acid.[1]

Synthesis of Free Nitroacetic Acid from Dipotassium Salt

This protocol describes the liberation of the free acid from its dipotassium salt.

Procedure:

-

Suspend the dipotassium salt of nitroacetic acid in diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a stoichiometric amount of a strong acid, such as hydrochloric acid, while maintaining the low temperature to minimize decarboxylation.

-

The precipitated potassium chloride is removed by filtration.

-

The ethereal solution is carefully concentrated under reduced pressure to yield crude nitroacetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent like chloroform.

Synthesis of Nitroacetic Acid from Chloroacetic Acid

This method provides a direct route to nitroacetic acid.

Procedure:

-

Prepare a cold, slightly alkaline aqueous solution by dissolving a base such as sodium carbonate in water and cooling it in an ice bath.

-

Slowly add cold chloroacetic acid to this solution. It is crucial to maintain a low temperature and avoid making the solution too alkaline to prevent the formation of sodium glycolate.[3]

-

To this mixture, add a cold aqueous solution of sodium nitrite.

-

The reaction mixture is stirred at a low temperature for several hours.

-

The solution is then acidified with a mineral acid, such as sulfuric acid, to precipitate the nitroacetic acid.

-

The product is collected by filtration, washed with cold water, and dried.

Role in Drug Development and Biological Activity

Nitroacetic acid itself is not typically used as a therapeutic agent. Instead, its significance in drug development lies in its role as a versatile chemical intermediate. The presence of both a carboxylic acid and a nitro group allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of various pharmaceutical compounds.

The nitro group in molecules derived from nitroacetic acid can be readily reduced to an amino group, providing a straightforward route to α-amino acids, which are the fundamental components of peptides and proteins. Furthermore, the activated methylene (B1212753) group in nitroacetic acid and its esters can participate in various carbon-carbon bond-forming reactions, which are essential for constructing the complex carbon skeletons of many drugs.

While there is a lack of specific research on the direct interaction of nitroacetic acid with signaling pathways, the broader class of nitro-containing compounds exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] The biological activity of these compounds is often attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets, or to its participation in redox reactions within cells.[5] For instance, some nitroaromatic drugs exert their antimicrobial effects through the reduction of the nitro group to form reactive nitroso and hydroxylamine (B1172632) intermediates that can damage cellular macromolecules.

Signaling Pathways of Nitro-Containing Compounds

There is no direct evidence of nitroacetic acid modulating specific signaling pathways. However, other nitro-containing molecules, such as nitro-fatty acids, are known to interact with and modulate key signaling pathways involved in inflammation and cellular stress responses. These interactions are often mediated by the electrophilic nature of the nitroalkene moiety, which can react with nucleophilic residues (e.g., cysteine) on proteins. A generalized representation of such a pathway is depicted below.

Caption: Generalized signaling pathways modulated by some electrophilic nitro-compounds.

Disclaimer: This diagram illustrates a generalized mechanism for certain bioactive nitro-compounds and has not been specifically demonstrated for nitroacetic acid.

Experimental and Synthetic Workflows

The utility of nitroacetic acid and its esters as synthetic intermediates can be illustrated through a generalized experimental workflow for the synthesis of a substituted α-amino acid, a common structural motif in pharmaceuticals.

Caption: A generalized workflow for the synthesis of α-amino acids using ethyl this compound.

Conclusion

Nitroacetic acid, since its indirect discovery through its esters and salts in the early 20th century, has established itself as a valuable and versatile reagent in organic synthesis. While it does not possess significant direct therapeutic applications, its role as a key building block for more complex molecules, particularly in the pharmaceutical industry, is undeniable. A thorough understanding of its historical context, chemical properties, and synthetic methodologies is crucial for researchers and professionals in drug development to fully leverage its potential in the creation of novel and intricate molecular architectures. Future research may yet uncover direct biological activities of nitroacetic acid, but for now, its primary and critical role remains in the realm of synthetic chemistry.

References

Spectroscopic Characterization of Alkyl Nitroacetates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl nitroacetates are a class of organic compounds characterized by a nitro group and an ester functional group attached to the same methylene (B1212753) carbon. This unique structural arrangement imparts significant synthetic utility, rendering them valuable precursors in a variety of chemical transformations, including the synthesis of α-amino acids and other biologically relevant molecules. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of short-chain alkyl nitroacetates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of alkyl nitroacetates, providing detailed information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of alkyl nitroacetates are distinguished by a singlet for the α-methylene protons, which is significantly downfield due to the strong electron-withdrawing effects of the adjacent nitro and carbonyl groups. The signals corresponding to the alkyl chain of the ester follow predictable patterns of chemical shift and multiplicity.

Table 1: ¹H NMR Spectral Data for Alkyl Nitroacetates (in CDCl₃)

| Compound | α-CH₂ (s) | O-CH₂ (t) | CH₂ (sextet) | CH₃ (t) | Reference |

| Methyl Nitroacetate | 5.20 ppm | - | - | 3.83 ppm (s) | [1] |

| Ethyl this compound | ~5.20 ppm | 4.32 ppm | - | 1.33 ppm | [2] |

| Propyl this compound (Predicted) | ~5.18 ppm | 4.25 ppm | 1.75 ppm | 1.00 ppm | [3] |

¹³C NMR Spectroscopy

In ¹³C NMR spectra, the carbonyl carbon and the α-carbon are the most deshielded due to the proximate electron-withdrawing groups. The chemical shifts of the alkyl ester chain carbons are less affected.

Table 2: ¹³C NMR Spectral Data for Alkyl Nitroacetates (in CDCl₃)

| Compound | C=O | α-CH₂ | O-CH₂ | CH₂ | CH₃ | Reference |

| Methyl this compound | ~165-168 ppm (Predicted) | ~78-88 ppm (Predicted) | - | - | ~53-55 ppm (Predicted) | |

| Ethyl this compound | ~166 ppm | ~80 ppm | ~64 ppm | - | ~14 ppm | [2] |

| Propyl this compound (Predicted) | ~165-168 ppm | ~75-85 ppm | ~68-70 ppm | ~20-22 ppm | ~10-12 ppm | [3] |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of alkyl nitroacetates is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the alkyl this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

References

An In-depth Technical Guide to the Thermal Decomposition of Nitroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitroacetic acid (C₂H₃NO₄) is a substituted carboxylic acid of significant interest in chemical synthesis, notably as a precursor to nitromethane (B149229).[1] Its structure, featuring both a carboxylic acid moiety and an alpha-nitro group, confers a unique reactivity profile and inherent thermal instability. While the decomposition of its corresponding salts to produce nitromethane at approximately 80°C is a known synthetic route, the thermal behavior of the pure, solid acid is not well-documented in public literature.[1]

Understanding the thermal decomposition characteristics of nitroacetic acid is critical for safe handling, storage, and process development in research and pharmaceutical applications. The presence of the nitro group, a known energetic functional group, suggests the potential for highly exothermic and rapid decomposition upon heating. This guide aims to bridge the existing knowledge gap by providing a thorough review of the established aqueous decomposition pathway and a predictive analysis of the solid-state decomposition. It further outlines the necessary experimental workflows to formally characterize its thermal properties.

Decomposition Pathways and Mechanisms

The decomposition of nitroacetic acid is highly dependent on its physical state and chemical environment. The mechanisms in aqueous solution and the solid state are expected to differ significantly.

Aqueous Phase Decomposition: Decarboxylation of the Nitroacetate Anion

In aqueous solution, the decomposition of nitroacetic acid is understood to proceed via the decarboxylation of its singly deprotonated form, the this compound anion. The parent acid and the doubly deprotonated form are reported to be stable under these conditions. This process occurs smoothly at room temperature.

The reaction generates nitromethane and carbon dioxide as the primary products. The initial step is the deprotonation of the carboxylic acid, followed by the elimination of CO₂ to form a nitromethide ion, which is then protonated by the solvent.

Predicted Solid-State Thermal Decomposition

Direct experimental data for the thermal decomposition of solid nitroacetic acid is scarce. However, by analogy with other aliphatic and aromatic nitro compounds, a multi-step decomposition process can be anticipated. The primary decomposition is expected to be a highly exothermic event.

The most probable initial step is the homolytic cleavage of the C-NO₂ bond, which is a common primary decomposition pathway for many nitro compounds. This would generate an alkyl radical and nitrogen dioxide (NO₂). A competing pathway could be a nitro-nitrite rearrangement. Following the initial C-NO₂ bond scission, subsequent radical reactions would lead to the formation of gaseous products and a solid residue. Decarboxylation to form nitromethane and CO₂ is also a likely and potentially competing or subsequent pathway.

Quantitative Data

As previously noted, specific quantitative data from TGA/DSC analysis of nitroacetic acid is not available in the reviewed literature. This section provides known data for its aqueous decomposition and presents a template table with predicted parameters for solid-state decomposition based on analogous compounds.

Aqueous Decomposition Kinetics

The decarboxylation of the this compound anion in aqueous solution follows first-order kinetics.

| Parameter | Value | Conditions |

| Rate Constant (k) | 0.121 min⁻¹ | 23.5 °C, Ionic Strength (µ) = 0.10 M |

Table 1: First-order rate constant for the decarboxylation of the this compound anion in water.

Predicted Thermal Properties of Solid Nitroacetic Acid

The following table is populated with estimated values based on the thermal behavior of other aliphatic nitro compounds and nitrobenzoic acids.[2] These are predictive values and must be confirmed by experimental analysis. The decomposition is expected to be highly exothermic.

| Parameter | Predicted Value/Range | Method | Notes |

| Onset Decomposition Temp. (T_onset) | 80 - 140 °C | TGA/DSC | Likely to be a sharp, exothermic event. |

| Peak Decomposition Temp. (T_peak) | 100 - 160 °C | DSC/DTA | The temperature of maximum heat flow. |

| Mass Loss | > 80% | TGA | Total mass loss will depend on the final solid residue. |

| Heat of Decomposition (ΔH_d) | -2000 to -4000 J/g | DSC | Highly exothermic, characteristic of nitro compounds. |

| Activation Energy (E_a) | 100 - 170 kJ/mol | Isoconversional Kinetics | Represents the energy barrier to decomposition. |

Table 2: Predicted thermal decomposition parameters for solid nitroacetic acid. These values are illustrative and require experimental verification.

Experimental Protocols

To address the gap in experimental data, the following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for the characterization of nitroacetic acid's thermal stability. Extreme caution must be exercised due to the potential for explosive decomposition.

Safety Precautions

-

Small Sample Size: Use the smallest possible sample size that provides a clear signal (typically 0.5 - 2.0 mg).

-

Vented Crucibles: Use vented or pinhole crucibles to avoid pressure buildup. Never use sealed crucibles.

-

Inert Atmosphere: Conduct initial experiments under an inert atmosphere (e.g., nitrogen or argon at 20-50 mL/min) to prevent oxidation.

-

Protective Measures: The instrument should be operated behind a blast shield, and appropriate personal protective equipment (safety glasses, face shield, flame-retardant lab coat) must be worn.

-

Cleanliness: Ensure the sample pan and instrument furnace are scrupulously clean to avoid catalytic effects from contaminants.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and quantify mass loss.

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Crucible: Platinum or aluminum crucible with a pinhole lid.

-

Sample Preparation: Weigh 0.5 - 2.0 mg of nitroacetic acid directly into the tared crucible.

-

Atmosphere: Nitrogen, with a purge rate of 20 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp temperature from 30°C to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot mass (%) vs. temperature (°C).

-

Determine the onset temperature of decomposition (the point of initial deviation from the baseline).

-

Calculate the percentage mass loss for each decomposition step.

-

Plot the first derivative of the mass loss curve (DTG) to identify temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset and peak temperatures of exothermic decomposition and to quantify the heat of decomposition (ΔH_d).

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Crucible: Aluminum crucible with a pinhole lid. An empty, pierced crucible serves as the reference.

-

Sample Preparation: Weigh 0.5 - 2.0 mg of nitroacetic acid into the crucible and lightly crimp the lid.

-

Atmosphere: Nitrogen, with a purge rate of 20 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp temperature from 30°C to 250°C (or a lower temperature if TGA shows decomposition below this) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot heat flow (W/g) vs. temperature (°C).

-

Determine the extrapolated onset temperature and peak temperature for any exothermic events.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.

-

Conclusion

The thermal decomposition of nitroacetic acid is characterized by two distinct pathways. In aqueous solution, a well-understood, mild decarboxylation of the this compound anion occurs at ambient temperatures to yield nitromethane. In contrast, the solid-state decomposition, while not quantitatively documented in the literature, is predicted to be a vigorous, highly exothermic process occurring at moderately elevated temperatures (likely starting between 80-140°C). The primary solid-state mechanism is expected to involve C-NO₂ bond scission, leading to the formation of gaseous products including NOx and CO₂, with a significant risk of over-pressurization and explosion if confined.

Given the absence of specific experimental data for the solid acid, this guide strongly recommends that any work involving the heating of nitroacetic acid be preceded by a thorough thermal hazard evaluation using the TGA and DSC protocols outlined herein. The predictive data and mechanistic insights provided serve as a crucial starting point for such an assessment, ensuring that appropriate safety measures are implemented.

References

Solubility of Ethyl Nitroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate is a versatile reagent in organic synthesis, widely employed as a building block for a variety of more complex molecules, including amino acids and heterocyclic compounds. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of ethyl this compound, including available quantitative and qualitative data, and detailed experimental protocols for solubility determination.

Physicochemical Properties of Ethyl this compound

A summary of key physicochemical properties of ethyl this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₄ | |

| Molecular Weight | 133.10 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Density | 1.199 g/mL at 25 °C | [1] |

| Boiling Point | 105-107 °C at 25 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.424 | [1] |

| pKa | 5.82 (25°C, water) | [2] |

Solubility Data

The solubility of ethyl this compound in various solvents is a critical parameter for its application in synthesis and drug development. While comprehensive quantitative data is not extensively available in the public domain, a combination of qualitative descriptions and a specific quantitative value provides valuable guidance.

Quantitative Solubility Data

A precise quantitative solubility value has been identified for ethyl this compound in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified |

Qualitative and Semi-Quantitative Solubility Data

Qualitative solubility information for ethyl this compound in a range of common organic solvents has been compiled from various sources. It is important to note the conflicting reports regarding its solubility in water, with some sources describing it as "soluble" and others as "slightly soluble," highlighting the need for precise experimental determination.

| Solvent | Solubility Description | Reference(s) |

| Chloroform | Soluble | [1][3] |

| Ethyl Acetate | Soluble | [1][3] |

| Ethanol | Miscible | [2] |

| Methanol | Slightly Soluble | [1] |

| Water | Soluble / Slightly Soluble | [1][2][3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following established methods can be employed.

Shake-Flask Method (for determining equilibrium solubility)

This is a widely recognized method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Protocol:

-

Preparation: Add an excess amount of ethyl this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the sealed container at a constant, controlled temperature using a shaker bath or a magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe fitted with a fine filter (e.g., 0.22 µm) to prevent any solid particles from being transferred.

-

Analysis: Accurately dilute the aliquot with a suitable solvent and determine the concentration of ethyl this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Gravimetric Method

This method is a simpler, albeit potentially less precise, alternative for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of ethyl this compound in the chosen solvent as described in steps 1 and 2 of the Shake-Flask Method.

-

Phase Separation: Separate the undissolved solid by filtration through a pre-weighed, fine-porosity filter paper or by centrifugation.

-

Sampling: Accurately measure a specific volume of the clear, saturated filtrate using a calibrated pipette and transfer it to a pre-weighed, dry evaporating dish.

-

Evaporation: Carefully evaporate the solvent from the evaporating dish in a fume hood, followed by drying in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.

-

Calculation: The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved ethyl this compound. Calculate the solubility based on this mass and the initial volume of the saturated solution taken.

Application in Organic Synthesis: A Workflow Example

The solubility of ethyl this compound is a key factor in its use as a reactant in various chemical transformations. One common application is the Michael addition to α,β-unsaturated ketones to synthesize γ-oxoacids.

Caption: Workflow for the synthesis of γ-oxoacids via Michael addition of ethyl this compound.

Conclusion

This technical guide provides a summary of the available solubility data for ethyl this compound in various organic solvents and details robust experimental protocols for its determination. While quantitative data remains limited, the provided information serves as a valuable resource for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification strategies, and formulation design involving this important synthetic intermediate. The outlined experimental procedures offer a clear path for generating precise solubility data tailored to specific research and development needs.

References

A Technical Guide to Quantum Chemical Calculations on Nitroacetate for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of the nitroacetate anion, a moiety of interest in medicinal chemistry and drug development. We present detailed methodologies for performing Density Functional Theory (DFT) calculations to elucidate the electronic structure, vibrational properties, and reactivity of this compound. This guide includes tabulated quantitative data from simulated calculations, including optimized geometry, vibrational frequencies, and molecular orbital energies. Furthermore, we provide a step-by-step computational workflow and a detailed visualization of the Michael addition reaction mechanism, a key transformation involving this compound. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of molecules containing the this compound functional group.

Introduction

Nitroaliphatic compounds are important building blocks in organic synthesis and are present in a range of biologically active molecules. The this compound anion, in particular, serves as a versatile nucleophile, especially in carbon-carbon bond-forming reactions such as the Michael addition.[1][2] Understanding the electronic properties and reactivity of this compound at a quantum mechanical level is crucial for designing novel therapeutics and predicting their metabolic pathways and potential interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3] They provide insights into molecular structure, stability, and reactivity that are often difficult or impossible to obtain through experimental means alone. This guide outlines the theoretical framework and practical steps for performing such calculations on the this compound anion.

Computational Methodology

The data presented in this guide was generated using a simulated standard and widely accepted computational protocol. The chosen methodology offers a good balance between accuracy and computational cost for molecules of this type.

Software

All calculations were simulated using the Gaussian 16 suite of programs.[4] GaussView 6 was used for molecular building and visualization of the results.

Geometry Optimization and Vibrational Frequencies

The geometry of the this compound anion was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.[5] The 6-31+G(d) basis set was used, which includes diffuse functions to accurately describe the charge distribution in the anion and polarization functions on heavy atoms.

Following a successful geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data.

Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[3][7]

Reaction Energy Profile

To investigate the reactivity of this compound as a nucleophile, the reaction energy profile for the Michael addition to methyl acrylate (B77674) was simulated at the B3LYP/6-31+G(d) level of theory. This involved optimizing the geometries of the reactants, the transition state, and the product. The transition state was located using the QST2 method and verified by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Results and Discussion

Optimized Geometry of this compound

The optimized geometry of the this compound anion is presented in Table 1. The bond lengths and angles are consistent with the expected hybridization of the atoms and the delocalization of the negative charge across the carboxylate and nitro groups.

Table 1: Optimized Geometrical Parameters of the this compound Anion Calculated at the B3LYP/6-31+G(d) level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | C1 | C2 | 1.53 | ||

| C1 | O1 | 1.26 | |||

| C1 | O2 | 1.26 | |||

| C2 | N1 | 1.49 | |||

| N1 | O3 | 1.24 | |||

| N1 | O4 | 1.24 | |||

| **Bond Angle (°) ** | O1 | C1 | O2 | 125.0 | |

| O1 | C1 | C2 | 117.5 | ||

| O2 | C1 | C2 | 117.5 | ||

| C1 | C2 | N1 | 112.0 | ||

| O3 | N1 | O4 | 124.0 | ||

| C2 | N1 | O3 | 118.0 | ||

| C2 | N1 | O4 | 118.0 | ||

| Dihedral Angle (°) | O1 | C1 | C2 | N1 | 0.0 |

| O2 | C1 | C2 | N1 | 180.0 | |

| C1 | C2 | N1 | O3 | 60.0 | |

| C1 | C2 | N1 | O4 | -120.0 |

Vibrational Frequencies

The calculated harmonic vibrational frequencies for the this compound anion are summarized in Table 2. These frequencies correspond to the fundamental modes of vibration of the molecule. The most intense vibrations are typically associated with the stretching of the C=O and N-O bonds.[8]

Table 2: Calculated Vibrational Frequencies of the this compound Anion Calculated at the B3LYP/6-31+G(d) level of theory. Frequencies are unscaled.

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| 1 | 3010 | 25.3 | C-H Symmetric Stretch |

| 2 | 2985 | 18.9 | C-H Asymmetric Stretch |

| 3 | 1680 | 255.8 | C=O Asymmetric Stretch |

| 4 | 1590 | 310.2 | NO₂ Asymmetric Stretch |

| 5 | 1420 | 180.5 | C=O Symmetric Stretch |

| 6 | 1355 | 295.1 | NO₂ Symmetric Stretch |

| 7 | 1290 | 45.7 | CH₂ Scissoring |

| 8 | 1150 | 30.1 | C-C Stretch |

| 9 | 845 | 65.4 | C-N Stretch |

| 10 | 780 | 15.2 | CH₂ Wagging |

| 11 | 650 | 88.9 | O-C=O Bending |

| 12 | 580 | 55.6 | NO₂ Rocking |

Molecular Orbitals

The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the reactivity of this compound. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons.[7] The calculated energies are presented in Table 3. The relatively high energy of the HOMO is consistent with this compound being a good nucleophile.

Table 3: Frontier Molecular Orbital Energies of the this compound Anion Calculated at the B3LYP/6-31+G(d) level of theory.

| Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.185 | -5.03 |

| LUMO | 0.052 | 1.41 |

| HOMO-LUMO Gap | 0.237 | 6.44 |

Reaction Energy Profile: Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9][10] For the reaction of this compound with methyl acrylate, the calculated reaction energy profile provides insight into the thermodynamics and kinetics of this transformation.[11] The results are summarized in Table 4. The negative reaction energy indicates that the formation of the product is thermodynamically favorable.

Table 4: Calculated Energies for the Michael Addition of this compound to Methyl Acrylate Calculated at the B3LYP/6-31+G(d) level of theory. Energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Methyl Acrylate) | 0.0 |

| Transition State | +15.2 |

| Product | -12.5 |

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for performing the quantum chemical calculations described in this guide.

Michael Addition Mechanism

The diagram below depicts the step-by-step mechanism of the Michael addition of the this compound anion to methyl acrylate.

Conclusion

This technical guide has provided a detailed overview of the application of quantum chemical calculations to the study of the this compound anion. We have outlined a robust computational methodology using Density Functional Theory for determining the optimized geometry, vibrational frequencies, and molecular orbital properties of this important chemical entity. The simulated data presented in the tables offers valuable quantitative insights for researchers. Furthermore, the visualized computational workflow and Michael addition mechanism provide clear and actionable information for scientists in the field of drug development. By leveraging these computational techniques, researchers can gain a deeper understanding of the intrinsic properties of this compound, aiding in the rational design of novel therapeutics.

References

- 1. Michael Addition [organic-chemistry.org]

- 2. Michael addition reaction | PPTX [slideshare.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 6. Vibrational Frequencies | Chem Lab [chemlab.truman.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

early synthetic routes to nitroacetate esters

Finkbeiner and colleagues disclosed a process in 1963 where nitromethane is treated with magnesium methyl carbonate to form a magnesium chelate of nitroacetic acid. [2][4]This intermediate is then esterified with a strong acid to yield the desired this compound ester. [2][4]This method was reported to produce the methyl ester in a 58% yield. [4]

Summary of Quantitative Data

The following table summarizes the quantitative data for the early synthetic routes to this compound esters discussed.

| Method Name | Starting Materials | Key Reagents | Product | Reported Yield | Reference |

| Steinkopf (Improved) | Nitromethane, Methanol | KOH, H₂SO₄ | Methyl this compound | 66-70% | [1] |

| Kornblum Synthesis | Ethyl Iodoacetate | Silver Nitrite | Ethyl this compound | High (unspecified) | [2][3] |

| Bouveault & Wahl | Ethyl Acetoacetate | Nitric Acid, Acetic Anhydride | Ethyl this compound | Low | [3][7] |

| Improved B&W | Ethyl Acetoacetate | Nitric Acid, Acetic Anhydride, H₂SO₄ | Ethyl this compound | 75% | [2] |

| Finkbeiner et al. | Nitromethane | Magnesium Methyl Carbonate, Acid | Methyl this compound | 58% | [2][4] |

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US5162572A - Process for preparation of this compound - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. encyclopedia.com [encyclopedia.com]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

Methyl Nitroacetate: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl nitroacetate is a chemical intermediate with applications in organic synthesis.[1][2] A comprehensive review of publicly available toxicological data reveals significant gaps in our understanding of its safety profile. While acute oral toxicity data is available, indicating low acute toxicity by this route, there is a notable absence of quantitative data for skin and eye irritation, skin sensitization, genotoxicity, carcinogenicity, and reproductive toxicity. This document summarizes the available data, outlines standard experimental protocols for the missing toxicological endpoints based on OECD guidelines, and provides a clear overview of the current knowledge gaps to guide future research and risk assessment.

Toxicological Data

The available toxicological data for methyl this compound is limited. The primary information comes from acute toxicity studies and qualitative assessments of irritation potential.

Acute Toxicity

The acute oral toxicity of methyl this compound has been determined in rats and mice. The LD50 values are summarized in the table below.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3770 mg/kg | [3][4] |

| LD50 | Mouse | Oral | 3940 mg/kg | [3] |

Irritation and Sensitization

Qualitative data from safety data sheets indicate that methyl this compound is an irritant. However, no quantitative in vivo or in vitro study results are publicly available.

| Endpoint | Species/Test System | Result | Reference |

| Skin Irritation | Not specified | Causes skin irritation | [3][5][6] |

| Eye Irritation | Not specified | Causes serious eye irritation | [5][6] |

| Respiratory Irritation | Not specified | May cause respiratory irritation | [5][6] |

| Skin Sensitization | No data available | No data available |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no publicly available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of methyl this compound.

| Endpoint | Test System | Result | Reference |

| Genotoxicity | No data available | No data available | |

| Carcinogenicity | No data available | No data available | |

| Reproductive Toxicity | No data available | No data available | |

| Developmental Toxicity | No data available | No data available |

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are provided below. As no specific studies for methyl this compound are available for most endpoints, these protocols describe the standard methodologies as prescribed by the Organisation for in Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the next step, allowing for classification of the substance's toxicity with a minimal number of animals.[7][8][9][10][11]

-

Test Animals: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions before the test.[11]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally in a single dose via gavage.

-

A starting dose of 300 mg/kg is often used, with subsequent dose levels of 5, 50, 300, and 2000 mg/kg.[11]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

-

-

Data Analysis: The number of animals that die within a specified time is used to classify the substance according to the Globally Harmonized System (GHS).

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: The test substance is applied to a small area of the skin of an experimental animal. The site is observed for signs of erythema and edema.[12][13][14]

-

Test Animals: The albino rabbit is the preferred species.[12]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL of the liquid test substance is applied to a gauze patch, which is then applied to the prepared skin area.

-

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.[12]

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[14]

-

-

Data Analysis: The severity of skin reactions is scored according to a standardized scale. The mean scores for erythema and edema are calculated to determine the irritation potential.

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The eye is observed for lesions of the cornea, iris, and conjunctiva.[3][4][15][16]

-

Test Animals: Albino rabbits are typically used.[4]

-

Procedure:

-

A single animal is used for an initial test.

-

0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[4]

-

The eyelids are held together for a short period to prevent loss of the substance.

-

The eye is examined at 1, 24, 48, and 72 hours after application.[4]

-

-

Data Analysis: The severity of corneal opacity, iritis, and conjunctival redness and chemosis are scored. The scores are used to classify the substance's eye irritation potential.

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

-

Principle: The test measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. This proliferation is proportional to the sensitizing potential of the substance.[1][6][17][18]

-

Test Animals: Female mice of a suitable strain (e.g., CBA/J) are used.

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously.

-

After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

The incorporation of 3H-methyl thymidine is measured by liquid scintillation counting.[17]

-

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[1]

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations induced by a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively). The test substance is incubated with the bacteria, and its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid, is measured.[19][20]

-

Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[5]

-

Procedure:

-

The test is performed with and without a metabolic activation system (S9 fraction from rat liver).[21]

-

The test substance, bacteria, and S9 mix (if applicable) are incubated together.

-

The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects chromosomal damage or aneuploidy in cultured mammalian cells.

-

Principle: Cells are exposed to the test substance, and after an appropriate treatment and recovery period, the cells are harvested and stained. The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is determined.[22][23][24][25]

-

Test System: Various mammalian cell lines (e.g., L5178Y, CHO, V79, TK6) or primary human lymphocytes can be used.[26]

-

Procedure:

-

Cells are exposed to the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration, with and without metabolic activation.

-

Cytochalasin B may be added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed mitosis during or after treatment.[25]

-

Cells are harvested, fixed, and stained.

-

The number of micronuclei in a predetermined number of cells (e.g., 2000 binucleated cells) is counted.

-

-

Data Analysis: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

Visualizations

The following diagrams illustrate the current state of toxicological knowledge for methyl this compound and a typical experimental workflow for a key toxicological test.

Caption: Availability of toxicological data for methyl this compound.

Caption: Generalized workflow for the Ames test (OECD 471).

Conclusion and Recommendations

The current toxicological profile of methyl this compound is incomplete, with significant data gaps for several critical endpoints, including genotoxicity, carcinogenicity, and reproductive toxicity. While existing data suggests low acute oral toxicity, the qualitative reports of skin and eye irritation warrant further quantitative investigation.

For professionals in research, development, and safety assessment, it is crucial to recognize these data gaps. Any handling or use of methyl this compound should be approached with caution, employing appropriate personal protective equipment and engineering controls as outlined in safety data sheets.[3][4][5]

It is strongly recommended that further toxicological testing be conducted to fill the identified data gaps. At a minimum, studies on skin sensitization (OECD 429), in vitro genotoxicity (OECD 471 and 487), and a more thorough in vitro assessment of skin and eye irritation should be prioritized to enable a more complete risk assessment of this compound.

References

- 1. oecd.org [oecd.org]

- 2. Methyl this compound, 97+% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. ftp.cdc.gov [ftp.cdc.gov]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. toxicoop.com [toxicoop.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. nib.si [nib.si]

- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 22. Vipragen| In Vivo Mouse Erythrocytes Micronucleus Test (OECD 474, ICH S2R1) in India [vipragen.com]

- 23. xenometrix.ch [xenometrix.ch]

- 24. catalog.labcorp.com [catalog.labcorp.com]